molecular formula C9H5BrFNO2 B1413778 Methyl 6-bromo-3-cyano-2-fluorobenzoate CAS No. 1805484-74-5

Methyl 6-bromo-3-cyano-2-fluorobenzoate

Cat. No.: B1413778
CAS No.: 1805484-74-5
M. Wt: 258.04 g/mol
InChI Key: OYJNAJWZJSBOIJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-cyano-2-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid, followed by nitrile formation and esterification.

    Bromination: 2-fluorobenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Nitrile Formation: The brominated intermediate undergoes a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide, to form the cyano group.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-cyano-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the bromine atom.

    Reduction: 6-bromo-3-amino-2-fluorobenzoate.

    Hydrolysis: 6-bromo-3-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-fluorobenzoate is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Potential use in the design of new drugs targeting specific enzymes or receptors.

    Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-cyano-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The presence of electron-withdrawing groups like cyano and fluorine can enhance its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Potential inhibitors of enzymes involved in metabolic pathways.

    Receptors: Ligands for receptors in the central nervous system or other biological systems.

Comparison with Similar Compounds

Methyl 6-bromo-3-cyano-2-fluorobenzoate can be compared with other halogenated and nitrile-substituted benzoates:

    Methyl 3-bromo-2-fluorobenzoate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    Methyl 6-bromo-2-fluorobenzoate: Lacks the cyano group, affecting its electronic properties and reactivity.

    Methyl 3-cyano-2-fluorobenzoate: Lacks the bromine atom, which influences its reactivity in halogen-specific reactions.

Uniqueness: The combination of bromine, cyano, and fluorine substituents in this compound provides a unique electronic environment, making it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry for the development of enzyme inhibitors and receptor ligands.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 6-bromo-3-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJNAJWZJSBOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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